molecular formula C15H12ClN3 B1227210 N-benzyl-2-chloroquinazolin-4-amine CAS No. 157864-32-9

N-benzyl-2-chloroquinazolin-4-amine

Cat. No.: B1227210
CAS No.: 157864-32-9
M. Wt: 269.73 g/mol
InChI Key: JXCBIDUKEIBVKZ-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloroquinazolin-4-amine (CAS 584-13-4) is a substituted quinazoline compound with a molecular formula of C15H12ClN3 and a molecular weight of 269.73 g/mol . X-ray crystallography confirms that the quinazoline ring system in its structure is essentially planar . This compound is primarily recognized in scientific research as a valuable chemical intermediate and a key scaffold for investigating biological targets. A significant application of this compound is its role as a precursor in the synthesis of more complex quinazoline derivatives. It is synthesized through a selective nucleophilic displacement reaction, where benzylamine reacts with 2,4-dichloroquinazoline, preferentially substituting the chlorine at the C-4 position . The remaining chlorine at the C-2 position can be further functionalized, making it a versatile building block for constructing diverse chemical libraries . In drug discovery, this core structure is instrumental in structure-activity relationship (SAR) studies. Research has identified closely related N2,N4-disubstituted quinazoline-2,4-diamines as potent inhibitors of p97 ATPase, a critical protein involved in cellular protein degradation pathways . These inhibitors, derived from scaffolds like this compound, are valuable chemical probes for studying endoplasmic-reticulum-associated degradation (ERAD) and autophagy, and have shown promising broad-spectrum antiproliferative activity against cancer cell lines . Furthermore, structurally similar quinazoline diamines have demonstrated antibacterial properties, showing efficacy against multi-drug resistant pathogens such as Acinetobacter baumannii . For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-benzyl-2-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCBIDUKEIBVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Procedure with DIPEA in Ethanol

A representative method from Ashton et al. (2021) achieves a 97% yield by treating 2,4-dichloroquinazoline (3.99 mmol) with benzylamine (4.21 mmol) and N-ethyl-N,N-diisopropylamine (DIPEA, 5.7 mmol) in ethanol at 21°C. The reaction is monitored by TLC or LCMS, followed by precipitation using water and saturated KH2_2PO4_4. Vacuum filtration yields the product as a pure solid.

Key Advantages :

  • High yield (97%) under mild conditions.

  • Short reaction time (completion within hours).

Methanol-Based Reflux Method

An alternative protocol from IUCr Journals uses methanol as the solvent and reflux conditions (348–353 K for 3 hours). Benzylamine (6.53 mmol) is added dropwise to 2,4-dichloroquinazoline (5.02 mmol) in methanol on an ice bath, followed by DIPEA (10.04 mmol). Post-reflux, the solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with NaHCO3_3, and purified.

Comparison :

  • Lower reaction temperature (ice bath initiation) minimizes side reactions.

  • Extended reflux time may enhance conversion but increases energy input.

Alternative Synthetic Routes

Sealed-Tube Reactions with Hydrochloric Acid

Ambeed.com reports a sealed-tube method using isopropyl alcohol, 1M HCl, and aniline at 90°C. Despite harsh conditions, yields are modest (22.4–59%), likely due to competitive hydrolysis or decomposition.

Reaction Conditions :

  • Temperature : 90°C.

  • Acid Catalyst : HCl facilitates protonation of the quinazoline, enhancing electrophilicity.

Limitations :

  • Lower yields compared to DIPEA-mediated methods.

  • Requires specialized equipment (sealed tube).

Structural and Mechanistic Insights

Reaction Mechanism

The substitution at the 4-position is favored due to the electron-deficient nature of the quinazoline ring, which directs nucleophilic attack to the para-chloro position relative to the nitrogen. DIPEA acts as a base, deprotonating benzylamine to generate a stronger nucleophile (benzylamide ion).

Crystallographic Validation

X-ray crystallography confirms the planar quinazoline ring and dihedral angles (85–88°) between the quinazoline and benzyl groups, influencing molecular packing and hydrogen bonding.

Optimization of Reaction Parameters

Solvent and Base Selection

Solvent Base Yield Source
EthanolDIPEA97%
MethanolDIPEANot reported
Isopropyl alcoholHCl22–59%

Observations :

  • Polar protic solvents (ethanol, methanol) enhance solubility of intermediates.

  • DIPEA outperforms HCl in yield due to superior deprotonation efficiency.

Temperature and Time

Conditions Yield Purity
21°C, 2–3 hours97%High
Reflux (75°C), 3 hoursModerateHigh
90°C, overnight22–59%Moderate

Analytical Characterization

Spectroscopic Data

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) shows characteristic signals for benzyl CH2_2 (δ 4.8 ppm) and aromatic protons (δ 7.2–8.5 ppm).

  • LCMS : [M+H]+^+ at m/z 269.73 confirms molecular weight.

Crystallographic Data

  • CCDC 993912 : Crystal structure reveals N–H⋯N hydrogen bonds forming chains along the axis .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-chloroquinazolin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding quinazoline derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-benzyl-2-chloroquinazolin-4-amine belongs to the quinazoline family, which is known for its diverse biological activities. The compound features a bicyclic structure with a chlorine atom at the C-2 position and a benzyl substituent at the nitrogen atom. This unique structure allows it to engage with specific molecular targets, making it a candidate for drug development.

The synthesis of this compound can be achieved through various methods, including nucleophilic displacement reactions. A notable method involves the reaction of 2,4-dichloroquinazoline with benzylamine in methanol, facilitated by bases like diisopropylethylamine (DIPEA) under mild conditions .

Anticancer Applications

This compound has shown promise as an anticancer agent. Preliminary studies indicate that it may act as an inhibitor of certain kinases and peptidases involved in cell signaling pathways related to growth and proliferation. For instance, compounds derived from quinazoline structures have been identified as inhibitors of p97/VCP, which is implicated in various cancers. These compounds promote apoptosis and inhibit proliferation in cancer cell lines .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis, which are common pathogens associated with implant-related infections . The minimum inhibitory concentrations (MICs) for these bacteria have been reported as 25 µM for S. aureus and 15 µM for S. epidermidis.

Table: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µM
Staphylococcus epidermidis15 µM

The compound has also demonstrated antibiofilm activity, preventing bacterial adherence to surfaces without significantly inhibiting bacterial growth at sub-MIC concentrations . This property is particularly advantageous for developing coatings for medical devices to reduce infection rates.

Other Therapeutic Applications

Beyond its anticancer and antimicrobial activities, this compound has potential applications in treating parasitic infections such as malaria. Quinazolines have historically been explored for their anti-parasitic properties; thus, derivatives like this compound warrant investigation against Plasmodium falciparum strains .

Mechanism of Action

The mechanism of action of N-benzyl-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor-mediated pathways, it may act as an antagonist, blocking the receptor’s interaction with its natural ligand and modulating downstream signaling pathways.

Comparison with Similar Compounds

  • N-benzyl-2-chloroquinazolin-4-amine
  • N-methyl-2-chloroquinazolin-4-amine
  • 2-chloroquinazolin-4-amine

Comparison: this compound is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to its analogs. The benzyl group may also influence the compound’s binding affinity to molecular targets, making it a valuable scaffold for drug development.

Biological Activity

N-benzyl-2-chloroquinazolin-4-amine is a compound belonging to the quinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C15_{15}H12_{12}ClN3_3, characterized by a bicyclic structure that includes a quinazoline core. The synthesis typically involves the nucleophilic displacement of halogens from 2,4-dichloroquinazoline using benzylamine, yielding high-purity products under mild conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, particularly peptidases and kinases involved in signaling pathways related to cell growth and proliferation.
  • Receptor Antagonism : The compound may also function as a receptor antagonist, blocking interactions between receptors and their natural ligands, thus modulating downstream signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth. Research indicates that it may induce apoptosis in various cancer cell lines through mechanisms involving p97/VCP inhibition .
  • Antimicrobial Activity : Quinazoline derivatives, including this compound, have been evaluated for their antimicrobial properties against pathogens like Acinetobacter baumannii and Staphylococcus aureus. Some derivatives have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

The presence of the benzyl group in this compound enhances lipophilicity and binding affinity to molecular targets compared to other quinazoline derivatives. This modification is crucial for improving biological activity and therapeutic efficacy .

CompoundStructureBiological ActivityKey Findings
This compoundStructureAnticancer, AntimicrobialInduces apoptosis; inhibits enzyme activity
N-methyl-2-chloroquinazolin-4-amineStructureModerate AnticancerLess effective than N-benzyl derivative
2-chloroquinazolin-4-amineStructureLimited ActivityBaseline for comparison

Case Studies

  • Anticancer Activity : A study demonstrated that this compound effectively inhibits cancer cell proliferation by inducing apoptosis more rapidly than traditional proteasome inhibitors like MG132. This highlights its potential as a novel chemotherapeutic agent .
  • Antimicrobial Testing : In vitro studies have shown that this compound exhibits significant antibacterial activity against multi-drug resistant strains of bacteria. It was found to have favorable MIC values, indicating its potential use in treating resistant infections .
  • Structure Confirmation : Crystallographic studies revealed that the compound forms hydrogen bonds in its crystal structure, contributing to its stability and potentially influencing its biological activity through conformational effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-chloroquinazolin-4-amine, and how do reaction conditions influence yield?

  • Answer : Two primary methods are documented:

THF-based synthesis : Reacting 2,4-dichloroquinazoline with benzylamine in THF using Et₃N as a base at 30°C for 25 minutes yields 75% product .

Methanol/DIPEA method : Using methanol and DIPEA under reflux (348–353 K) achieves 75% yield after purification via silica gel chromatography .

  • Key variables : Higher equivalents of benzylamine (1.1 eq.) and base (1.5 eq. Et₃N) improve yields in THF, while DIPEA in methanol reduces side reactions.

Q. Why does nucleophilic substitution at the C-4 position dominate over C-2 in quinazoline derivatives?

  • Answer : The bicyclic quinazoline structure electronically activates C-4 due to resonance stabilization of the intermediate, as observed in SNAr reactions. Steric hindrance at C-2 further disfavors substitution there . This regioselectivity is consistent with analogous systems like 2,4-dichloropyrimidine .

Q. What analytical techniques confirm the structure of this compound?

  • Answer :

  • 1H-NMR : Peaks at δ 9.24 (NH), 7.20–7.34 (benzyl aromatic H), and 4.72 (CH₂) .
  • ESI-MS : Molecular ion [M+1]+ at m/z 270 .
  • X-ray crystallography : Confirms triclinic crystal system (space group P1) with unit cell parameters a = 9.4018 Å, b = 13.0108 Å, c = 13.3035 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields beyond 75%?

  • Answer :

  • Solvent choice : THF allows faster kinetics than methanol but may require controlled temperature to prevent decomposition.
  • Reagent stoichiometry : Increasing benzylamine to 1.2 eq. and Et₃N to 2.0 eq. in THF could drive the reaction closer to completion .
  • Workup refinement : Sequential washing with 0.5 N HCl (to remove unreacted amine) and brine reduces impurities .

Q. What computational or mechanistic studies explain the regioselectivity of C-4 substitution?

  • Answer : Density Functional Theory (DFT) calculations could model transition states at C-2 and C-4. Comparative analysis of charge distribution (e.g., Natural Bond Orbital theory) may reveal greater electron deficiency at C-4 due to quinazoline’s aromatic system. Experimental validation via Hammett plots or isotopic labeling (e.g., ¹⁵N) is recommended .

Q. How does crystal packing influence the compound’s physicochemical properties?

  • Answer : The triclinic crystal structure (space group P1) shows intermolecular N–H···N hydrogen bonds between the amine and quinazoline nitrogen, stabilizing the lattice. This packing may affect solubility and melting point (observed: 442–444 K) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (119°C vs. 442–444 K): How should researchers reconcile this?

  • Answer : The lower melting point (119°C, ~392 K) reported in likely corresponds to a polymorphic form or solvate, whereas the higher value (442–444 K) reflects the anhydrous crystalline form . Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify polymorphs.

Methodological Recommendations

Q. What strategies mitigate side reactions during synthesis?

  • Answer :

  • Temperature control : Avoid exceeding 30°C in THF to prevent dimerization of 2,4-dichloroquinazoline.
  • Purification : Flash chromatography (PE/EtOAc gradient) effectively separates byproducts like unreacted dichloroquinazoline .

Q. How to validate purity for pharmacological studies?

  • Answer : Combine HPLC (≥95% purity) with HRMS for exact mass confirmation. For crystalline batches, X-ray diffraction ensures phase homogeneity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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